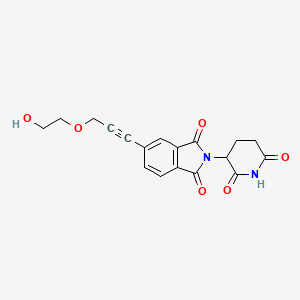![molecular formula C8H7BrClN3 B14764096 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused bicyclic structure. This compound is notable for its incorporation of bromine and chlorine atoms, which contribute to its unique chemical properties. It is a derivative of imidazo[1,5-a]pyrazine, a scaffold known for its applications in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Condensation Reactions: Initial condensation of suitable precursors to form the imidazo[1,5-a]pyrazine core.
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).
Ethylation: Alkylation to introduce the ethyl group at the desired position.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Applications De Recherche Scientifique
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction often leads to the inhibition or activation of biological processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
1-Bromo-8-chloroimidazo[1,5-a]pyrazine: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure but different positioning of the chlorine and ethyl groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C8H7BrClN3 |
|---|---|
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
1-bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H7BrClN3/c1-2-5-12-7(9)6-8(10)11-3-4-13(5)6/h3-4H,2H2,1H3 |
Clé InChI |
ZHHXFPBJOLOPNI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C2N1C=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)













